1-(2-Aminoethyl)-4-methylpiperidin-4-ol
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Overview
Description
1-(2-Aminoethyl)-4-methylpiperidin-4-ol is a chemical compound with a piperidine ring structure, which includes an aminoethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-4-methylpiperidin-4-ol typically involves the reaction of 4-methylpiperidine with ethylene oxide, followed by the introduction of an amino group. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This can include the use of catalysts to speed up the reaction and reduce costs. The purification process in industrial settings often involves distillation or crystallization to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Aminoethyl)-4-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Aminoethyl)-4-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to neurotransmitter activity due to its structural similarity to certain biological amines.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders.
Industry: It is used in the production of polymers and other materials due to its reactive functional groups.
Mechanism of Action
The mechanism by which 1-(2-Aminoethyl)-4-methylpiperidin-4-ol exerts its effects involves its interaction with specific molecular targets. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Aminoethyl)piperidine: Similar structure but lacks the methyl and hydroxyl groups.
4-Methylpiperidine: Lacks the aminoethyl and hydroxyl groups.
2-(2-Aminoethyl)pyridine: Contains a pyridine ring instead of a piperidine ring.
Uniqueness: 1-(2-Aminoethyl)-4-methylpiperidin-4-ol is unique due to the presence of both the aminoethyl and hydroxyl groups on the piperidine ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H18N2O |
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Molecular Weight |
158.24 g/mol |
IUPAC Name |
1-(2-aminoethyl)-4-methylpiperidin-4-ol |
InChI |
InChI=1S/C8H18N2O/c1-8(11)2-5-10(6-3-8)7-4-9/h11H,2-7,9H2,1H3 |
InChI Key |
ULBPNBYMHRZLEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)CCN)O |
Origin of Product |
United States |
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